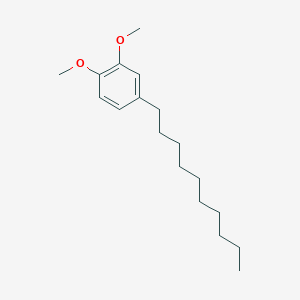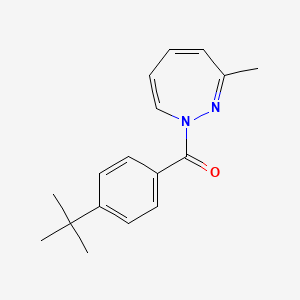
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is a synthetic organic compound that belongs to the class of diazepines This compound is characterized by the presence of a tert-butylphenyl group and a methyl-substituted diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methyl-1H-1,2-diazepine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its diazepine ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The diazepine ring is a common motif in many pharmaceutical agents, and modifications to the this compound structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylphenyl)(3-methyl-1H-1,2,3-triazol-1-yl)methanone: Similar structure but with a triazole ring instead of a diazepine ring.
(4-tert-Butylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Contains a pyrazole ring instead of a diazepine ring.
Uniqueness
The uniqueness of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone lies in its diazepine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with triazole or pyrazole rings, the diazepine ring offers different reactivity and binding characteristics, making it a valuable compound for diverse applications .
Properties
CAS No. |
92924-25-9 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(3-methyldiazepin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O/c1-13-7-5-6-12-19(18-13)16(20)14-8-10-15(11-9-14)17(2,3)4/h5-12H,1-4H3 |
InChI Key |
LZRQTPFJOPWBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
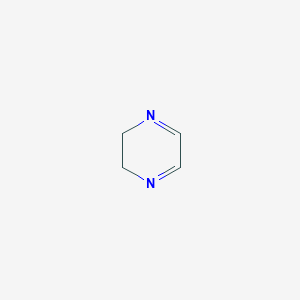
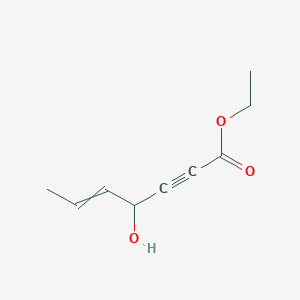

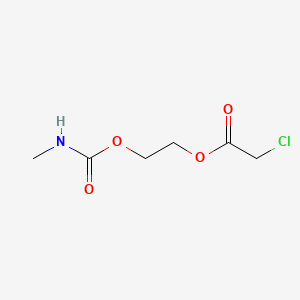

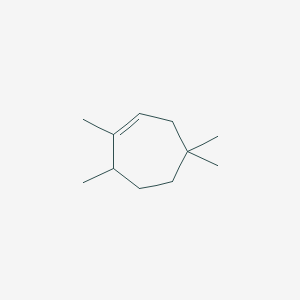
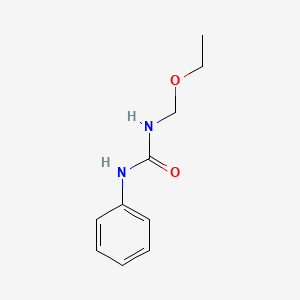
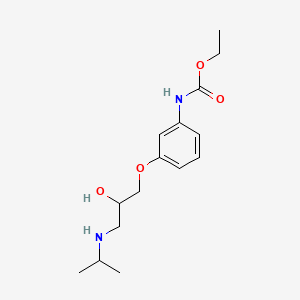
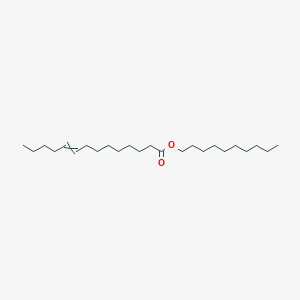
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
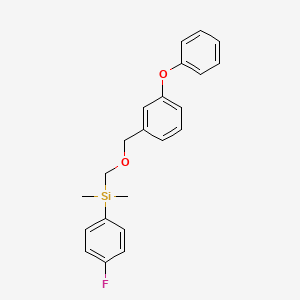
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
